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Compound of Interest

3-[(4-Chlorobenzyl)oxy]azetidine
Compound Name:
hydrochloride
CAS No.: 897019-60-2
Cat. No.: B1487479
. J

A Hypothetical Case Study in Modern Analytical Chemistry

Abstract: The robust identification and structural confirmation of novel chemical entities are
foundational to drug discovery and development. This guide presents a comprehensive, albeit
hypothetical, workflow for the structural elucidation of the compound with CAS number 897019-
60-2, identified as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. In the absence of publicly
available experimental spectral data, this document leverages predictive models and
established principles of analytical chemistry to construct a detailed roadmap for its
characterization. This serves as an in-depth technical resource for researchers, scientists, and
drug development professionals, illustrating the synergistic application of mass spectrometry,
nuclear magnetic resonance, and infrared spectroscopy.

Introduction: The Imperative of Unambiguous
Structural Assighment

In the journey from a promising lead compound to a viable drug candidate, the unequivocal
determination of its chemical structure is a critical milestone. An erroneous structural
assignment can have profound and costly implications, invalidating biological data and
derailing research programs. The subject of this guide, 3-((4-Chlorobenzyl)oxy)azetidine
hydrochloride, represents a common structural motif in medicinal chemistry, combining an
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azetidine ring, a benzyl ether linkage, and a substituted aromatic system. The hydrochloride
salt form also necessitates specific analytical considerations.

This document outlines a logical, multi-technique approach to confirm the identity and structure
of this compound, as if it were a newly synthesized, unknown substance. We will explore the
"why" behind each analytical choice, demonstrating how a self-validating system of
experiments leads to a confident structural assignment.

Analytical Strategy: A Multi-Pronged Approach

The elucidation of a small molecule's structure is rarely accomplished with a single analytical
technique. Instead, a combination of methods is employed, each providing a unique piece of
the structural puzzle. Our strategy for characterizing 3-((4-Chlorobenzyl)oxy)azetidine
hydrochloride will be based on the following pillars:

e Mass Spectrometry (MS): To determine the molecular weight, elemental composition, and to
gain structural insights through fragmentation analysis.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework
of the molecule, providing detailed information about the connectivity and chemical
environment of each atom.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in
the molecule.

The following diagram illustrates the proposed workflow for this structural elucidation.
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Caption: A workflow diagram for the structural elucidation of 897019-60-2.

Mass Spectrometry: The First Look at the Molecule
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3.1. Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to
create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 pg/mL with
50:50 methanol:water containing 0.1% formic acid.

 Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped
with an electrospray ionization (ESI) source.

e Analysis Mode: Acquire data in positive ion mode, as the azetidine nitrogen is readily
protonated.

» Data Acquisition: Scan a mass range of m/z 50-500.

3.2. Predicted Mass Spectral Data

The molecular formula of the free base, 3-((4-Chlorobenzyl)oxy)azetidine, is C10H12CINO. The
molecular weight of the hydrochloride salt is 234.12 g/mol .

Parameter Predicted Value Rationale

Calculated for [C10H13CINO]*.
Molecular lon (M+H)* m/z 198.0680 The ESI process will detect the

protonated free base.

Due to the natural abundance

) of the 37Cl isotope (~32.5% of
) A prominent peak at m/z o
Isotopic Pattern the 35Cl peak). This is a key
200.0651 o _
indicator of a chlorine-

containing compound.

3.3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the
elemental composition. The predicted accurate mass for the protonated molecule is 198.0680,
which would be used to confirm the molecular formula C10H13CINO.

3.4. Fragmentation Analysis (MS/MS)
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By selecting the precursor ion (m/z 198.0680) and subjecting it to collision-induced dissociation
(CID), we can induce fragmentation and gain further structural information. The fragmentation
of ethers and amines often occurs at bonds adjacent to the heteroatom.[1][2]

Predicted Fragmentation Pathway:

Key Fragments

m/z 125.01
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Caption: Predicted major fragmentation pathways for protonated 3-((4-
Chlorobenzyl)oxy)azetidine.

e m/z 125.01: This prominent fragment corresponds to the 4-chlorobenzyl cation, which can
rearrange to the stable chlorotropylium ion. This confirms the presence of the 4-chlorobenzyl
moiety.

» m/z 142.08: Loss of the azetidine ring as a neutral fragment.
 m/z 58.07: Cleavage of the benzylic C-O bond to yield a protonated azetidin-3-ol fragment.

Infrared Spectroscopy: Identifying Functional
Groups
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4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: A small amount of the solid powder is placed directly on the ATR

crystal.

o Data Acquisition: The spectrum is recorded from 4000 to 400 cm~1.

4.2. Predicted Key FTIR Absorption Bands

Wavenumber . . .
Intensity Assignment Rationale

(cm™)
Characteristic of a

~3200-2800 Broad, Strong N-H* stretch secondary amine salt.
[31[4]
Indicates the

~3050 Medium Aromatic C-H stretch presence of the
benzene ring.
From the CHz and CH

) ] ] groups of the

~2950 Medium Aliphatic C-H stretch o
azetidine and benzyl
moieties.
Confirms the

~1600, 1490 Medium-Strong Aromatic C=C stretch presence of the
aromatic ring.
Characteristic of the

~1100 Strong C-O-C stretch )
ether linkage.[5]
Suggests para-

~820 Strong C-H out-of-plane bend  disubstitution on the
benzene ring.
Indicates the

~1090, 1015 Strong C-Cl stretch presence of the
chloro-aromatic group.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The broad absorption in the high-frequency region is a strong indicator of the hydrochloride salt
form.[3]

Nuclear Magnetic Resonance Spectroscopy: The
Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic
molecules. We will use a combination of *H, 13C, and 2D NMR experiments.

5.1. Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated
solvent, such as Deuterium Oxide (D20) or DMSO-ds, containing a small amount of
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: A 500 MHz NMR spectrometer.
o Experiments:

IH NMR

o

13C NMR

o

[¢]

Correlation SpectroscopY (COSY)

o

Heteronuclear Single Quantum Coherence (HSQC)

5.2. Predicted *H NMR Spectral Data (in D20)
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3) ppm
Protons ortho to
~7.4 d 2H Ar-H the chlorine on

the aromatic ring.

Protons meta to
~7.3 d 2H Ar-H the chlorine on

the aromatic ring.

Benzylic protons
~4.6 s 2H -O-CHz-Ar adjacent to the

ether oxygen.

Methine proton

~4.3-4.4 m 1H Azetidine CH of the azetidine
ring.
Methylene

~4.0-4.2 m 4H Azetidine CH:2 protons of the

azetidine ring.

5.3. Predicted 3C NMR Spectral Data (in D20)
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Chemical Shift (6) ppm Assignment Rationale

Quaternary aromatic carbon

~135 Ar-C
attached to chlorine.
Quaternary aromatic carbon
~134 Ar-C )
attached to the benzylic group.
~130 Ar-CH Aromatic CH carbons.
~129 Ar-CH Aromatic CH carbons.
~70 -O-CHz-Ar Benzylic carbon.
o Methine carbon of the
~65 Azetidine CH o ]
azetidine ring.
o Methylene carbons of the
~50 Azetidine CH2

azetidine ring.

5.4. 2D NMR for Connectivity Confirmation

e COSY: ACOSY experiment would show correlations between the two sets of aromatic
protons and between the methine and methylene protons on the azetidine ring, confirming
their adjacent positions.

e HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would
definitively link the proton signals to their corresponding carbon signals listed in the tables
above, confirming the assignment of each peak. For example, the proton signal at ~4.6 ppm
would correlate with the carbon signal at ~70 ppm.

Data Integration and Structural Confirmation

The final step in the elucidation process is to integrate all the data from the different analytical
techniques to build a cohesive and self-validating structural assignment.

o HRMS provides the elemental composition of C10H12CINO (for the free base).

e The isotopic pattern in the MS confirms the presence of one chlorine atom.
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e FTIR confirms the presence of a secondary amine salt (N-H*), an aromatic ring, an ether
linkage (C-O-C), and aliphatic C-H bonds.

e 13C NMR shows the presence of 10 unique carbon atoms, consistent with the molecular
formula. The chemical shifts are indicative of 4 aromatic CH, 2 aromatic quaternary carbons,
a benzylic carbon, and three carbons of the azetidine ring.

* 1H NMR shows the expected number of protons with chemical shifts and multiplicities
consistent with a 4-substituted chlorobenzyl group and an azetidine ring.

 MS/MS fragmentation showing the loss of the azetidine ring and the formation of a
chlorotropylium ion further corroborates the proposed connectivity.

e 2D NMR experiments would provide the final, unambiguous confirmation of the C-H
framework and the connectivity between the different spin systems.

Collectively, this wealth of data provides a definitive and undeniable confirmation of the
structure as 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, strategy for the structural
elucidation of CAS number 897019-60-2. By systematically applying a suite of modern
analytical techniques, from mass spectrometry for molecular formula determination to 2D NMR
for detailed connectivity mapping, a complete and unambiguous structural assignment can be
achieved. This workflow, grounded in the fundamental principles of spectroscopy and mass
spectrometry, serves as a robust template for the characterization of novel small molecules in a
research and development setting, emphasizing the importance of a multi-faceted, evidence-
based approach to ensure scientific integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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